molecular formula C10H7N3 B1298953 4-(1H-imidazol-2-yl)benzonitrile CAS No. 98298-49-8

4-(1H-imidazol-2-yl)benzonitrile

Cat. No. B1298953
CAS RN: 98298-49-8
M. Wt: 169.18 g/mol
InChI Key: ISJCKCQDMBPKML-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)benzonitrile is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known for its role in the synthesis of various pharmaceuticals and materials due to its unique chemical properties.

Synthesis Analysis

The synthesis of imidazole derivatives, such as 4-(1H-imidazol-2-yl)benzonitrile, can be achieved through various methods. One approach involves a one-pot, two-step reaction using arylamines, benzonitriles, arylglyoxals, and Meldrum’s acid, which is efficient and catalyst-free, leading to good to excellent yields of the desired products . Another method utilizes a four-component cyclocondensation involving benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate with sulphated yttria as a catalyst . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by spectroscopic techniques such as IR, NMR, and HR-MS . Additionally, the solid-state structure can be determined using single-crystal X-ray diffraction, which provides detailed information about the molecular conformation and intermolecular interactions . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and understand the molecular and spectroscopic features of these compounds .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their reactive sites. For instance, the benzonitrile group can undergo nucleophilic substitution reactions, while the imidazole ring can engage in coordination with metal ions to form coordination polymers . These reactions are essential for the development of new materials with specific properties, such as photoluminescence, which is observed in some coordination polymers containing imidazole ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of the imidazole ring can confer fluorescent properties to the compound, as seen in hybrids of benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile, which exhibit intense blue fluorescence . Theoretical calculations can help in understanding the origin of these properties, such as absorption bands and fluorescent quantum yields . Additionally, the crystal structure analysis reveals intermolecular interactions that can affect the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

1. Coordination Polymers

A significant application of 4-(1H-imidazol-2-yl)benzonitrile derivatives is in the construction of coordination polymers. These polymers have diverse structural features and potential for use in various applications like gas adsorption and magnetic studies. For instance, Agarwal and Bharadwaj (2015) synthesized a three-dimensional porous coordination polymer using an unsymmetrical ligand related to 4-(1H-imidazol-2-yl)benzonitrile, showcasing unique topological characteristics (Agarwal & Bharadwaj, 2015).

2. Luminescent Properties

The derivatives of 4-(1H-imidazol-2-yl)benzonitrile exhibit notable luminescent properties. For example, Tang et al. (2018) reported on the mediated luminescent properties of salts with 4-((1H-imidazol-1-yl)methyl)benzonitrile, indicating potential applications in materials science and optical technologies (Tang, Wang, & Ng, 2018).

3. Corrosion Inhibition

This chemical has been studied for its role in corrosion inhibition. Costa et al. (2021) discussed the application of 4-(1H-imidazol-1-yl)benzonitrile derivatives in inhibiting corrosion of carbon steel in acidic mediums, showing their potential in industrial applications (Costa et al., 2021).

4. Gas Adsorption

The use of 4-(1H-imidazol-2-yl)benzonitrile in the synthesis of coordination polymers also extends to applications in selective gas adsorption. Agarwal et al. (2012) demonstrated this by synthesizing coordination polymers that showed selective adsorption of gases like CO2 and N2, highlighting their importance in environmental and industrial processes (Agarwal, Aijaz, & Bharadwaj, 2012).

Safety And Hazards

4-(1H-imidazol-2-yl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the research and application of 4-(1H-imidazol-2-yl)benzonitrile are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

4-(1H-imidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJCKCQDMBPKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356272
Record name 4-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)benzonitrile

CAS RN

98298-49-8
Record name 4-(1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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